Mirtazapine
Overview
Description
Mirtazapine is a tetracyclic antidepressant primarily used to treat major depressive disorder. It was first approved for medical use in the Netherlands in 1994 and later received FDA approval in 1997 . This compound is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions . It is often prescribed for depression complicated by anxiety or insomnia .
Mechanism of Action
Target of Action
Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) that primarily targets adrenergic α2-autoreceptors and α2-heteroreceptors, as well as serotonin receptors 5-HT2 and 5-HT3 . These receptors play a crucial role in the regulation of mood and emotion.
Mode of Action
This compound works by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which results in an increase in the release of norepinephrine and serotonin . Additionally, it blocks 5-HT2 and 5-HT3 receptors, enhancing 5-HT1A–mediated serotonergic transmission . This dual mode of action may be responsible for this compound’s rapid onset of action .
Biochemical Pathways
It is hypothesized that the drug’s antidepressant effects are due to the synergy between noradrenergic and serotonergic actions . By enhancing the release of norepinephrine and serotonin, this compound may affect various biochemical pathways involved in mood regulation .
Pharmacokinetics
This compound shows linear pharmacokinetics over a dose range of 15 to 80mg . The pharmacokinetics of this compound are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults . The elimination half-life of this compound ranges from 20 to 40 hours , which is in agreement with the time to reach steady state (4 to 6 days) .
Result of Action
The molecular and cellular effects of this compound’s action result in its antidepressant effects. By increasing the release of norepinephrine and serotonin, this compound can improve symptoms of depression and anxiety . It may also improve symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can slightly affect the rate of absorption . Additionally, gender and age can influence the drug’s pharmacokinetics, with females and the elderly showing higher plasma concentrations than males and young adults .
Biochemical Analysis
Biochemical Properties
Mirtazapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It enhances noradrenergic and serotonergic neurotransmission by antagonizing central alpha-2 adrenergic autoreceptors and heteroreceptors, as well as blocking 5-HT2 and 5-HT3 receptors . These interactions lead to increased release of norepinephrine and serotonin, which are crucial for its antidepressant effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antagonism of 5-HT2 and 5-HT3 receptors results in enhanced serotonergic transmission, which can impact neuronal cell signaling and gene expression . Additionally, this compound’s effects on norepinephrine release can influence cellular metabolism and energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as an antagonist at central alpha-2 adrenergic autoreceptors and heteroreceptors, leading to increased release of norepinephrine and serotonin . It also blocks postsynaptic 5-HT2 and 5-HT3 receptors, enhancing serotonergic neurotransmission. These actions contribute to its antidepressant effects by modulating neurotransmitter levels and receptor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 . Steady-state concentrations are reached after 4 days in adults and 6 days in the elderly . Long-term studies have shown that this compound remains effective and safe during prolonged use, with common adverse effects including dry mouth, sedation, and increased appetite .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits antidepressant effects by enhancing noradrenergic and serotonergic neurotransmission . At higher doses, it may cause adverse effects such as sedation and increased appetite . Threshold effects and toxicities observed in animal studies help guide appropriate dosing regimens for clinical use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 . These enzymes facilitate the breakdown of this compound into its metabolites, which are then excreted from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the brain, where it exerts its antidepressant effects . Transporters and binding proteins may play a role in its localization and accumulation within specific tissues, influencing its therapeutic efficacy and side effect profile.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound targets specific receptors and signaling pathways within neuronal cells, leading to its antidepressant effects . Post-translational modifications and targeting signals may direct this compound to particular cellular compartments, enhancing its therapeutic action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mirtazapine involves several steps, starting with the preparation of a carboxylic acid compound, which is then converted into a ketone compound. This ketone compound is optionally reduced to form an intermediate hydroxy compound, which is finally reduced to form this compound . The reaction conditions typically involve the use of strong reduction agents and mild reduction agents at various stages .
Industrial Production Methods: Industrial production of this compound often involves the use of solvent-free phase inversion temperature techniques to prepare lipid nanocapsules for targeted drug delivery . This method ensures higher bioavailability and effective brain targeting .
Chemical Reactions Analysis
Types of Reactions: Mirtazapine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reduction agents like lithium aluminum hydride are often employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound .
Scientific Research Applications
Mirtazapine has a wide range of scientific research applications:
Chemistry: Used in the development of new antidepressant formulations and drug delivery systems.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used to treat major depressive disorder, anxiety, and insomnia.
Industry: Utilized in the production of pharmaceutical formulations and targeted drug delivery systems.
Comparison with Similar Compounds
Mirtazapine is often compared with other antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants. Unlike SSRIs, this compound has a faster onset of action and is less likely to cause nausea or sexual dysfunction . Similar compounds include:
Trazodone: Primarily used for its sleep-inducing effects.
Quviviq (daridorexant): Used for treating insomnia.
Amitriptyline: A tricyclic antidepressant with a different side effect profile.
This compound’s unique pharmacological profile and dual action make it a valuable option for treating depression, especially in cases complicated by anxiety or insomnia .
Properties
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023325 | |
Record name | Mirtazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mirtazapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, 1.10e+00 g/L | |
Record name | Mirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirtazapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors. | |
Record name | Mirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
85650-52-8, 61337-67-5 | |
Record name | Mirtazapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mirtazapine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirtazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |
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Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRTAZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mirtazapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-116 °C, 114 - 116 °C | |
Record name | Mirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirtazapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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